4-(Ethylamino)-3-nitrobenzohydrazide chemical structure and properties
4-(Ethylamino)-3-nitrobenzohydrazide chemical structure and properties
An In-Depth Technical Guide to 4-(Ethylamino)-3-nitrobenzohydrazide: Structure, Synthesis, and Therapeutic Potential
Introduction: Unveiling a Scaffold of Interest
In the landscape of modern medicinal chemistry, the identification and development of novel molecular scaffolds are paramount to overcoming challenges like antimicrobial resistance and targeted cancer therapies. 4-(Ethylamino)-3-nitrobenzohydrazide emerges as a compound of significant interest, strategically combining three key chemical moieties: a benzene ring, a hydrazide functional group, and a nitroaromatic system. The benzohydrazide core is a well-established "privileged structure," forming the backbone of numerous pharmacologically active agents due to its versatile chemical reactivity and ability to form key hydrogen bonds with biological targets.[1] Concurrently, the nitro group is a potent pharmacophore, historically integral to a wide range of antimicrobial and anticancer agents.[2][3][4] Its unique electronic properties often confer selective toxicity, particularly under hypoxic conditions found in solid tumors and certain bacterial environments.[5]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the chemical structure, a robust synthetic pathway, and an analysis of the physicochemical and spectroscopic properties of 4-(Ethylamino)-3-nitrobenzohydrazide. Furthermore, it delves into the hypothesized mechanism of its biological activity and discusses its potential applications as a foundational molecule for novel therapeutic agents.
Chemical Structure and Nomenclature
The molecular architecture of 4-(Ethylamino)-3-nitrobenzohydrazide is defined by a central benzene ring substituted at positions 1, 3, and 4. An ethylamino group (-NHCH₂CH₃) is located at position 4, adjacent to a nitro group (-NO₂) at position 3. The hydrazide group (-CONHNH₂), a derivative of a carboxylic acid, is at position 1.
Systematic IUPAC Name: 4-(Ethylamino)-3-nitrobenzohydrazide
| Identifier | Value |
| Molecular Formula | C₉H₁₂N₄O₃[6] |
| Molecular Weight | 224.22 g/mol [6] |
| Canonical SMILES | CCNC1=C(C=C(C=C1)C(=O)NN)[O-] |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
Synthesis and Purification
The synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide can be efficiently achieved via a two-step sequence starting from commercially available materials. The strategy involves the initial synthesis of an ester precursor followed by its conversion to the final hydrazide product. This approach is reliable and scalable for laboratory settings.
Synthetic Workflow
The pathway begins with the nucleophilic aromatic substitution of the chlorine atom in ethyl 4-chloro-3-nitrobenzoate with ethylamine. This reaction is regioselective due to the activating effect of the para-ester and ortho-nitro groups. The resulting ester is then reacted with hydrazine hydrate to yield the target hydrazide.
Caption: Proposed two-step synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide.
Experimental Protocols
Protocol 3.2.1: Synthesis of Ethyl 4-(ethylamino)-3-nitrobenzoate (Precursor)
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of starting material).
-
Reaction Initiation: Add ethylamine (70% solution in water, 2.0-3.0 eq) to the flask. The excess ethylamine serves as both the nucleophile and a base to neutralize the HCl byproduct.
-
Reflux: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, evaporate the THF under reduced pressure. Add deionized water to the residue, which will cause the product to precipitate.
-
Isolation and Purification: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials or byproducts. Dry the product under vacuum. The resulting ethyl 4-(ethylamino)-3-nitrobenzoate is typically of sufficient purity for the next step.[7]
Causality Note: The use of THF as a solvent is crucial as it solubilizes the aromatic starting material while being miscible with the aqueous ethylamine solution. Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a practical rate.
Protocol 3.2.2: Synthesis of 4-(Ethylamino)-3-nitrobenzohydrazide
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Reagent Setup: Suspend the synthesized ethyl 4-(ethylamino)-3-nitrobenzoate (1.0 eq) in ethanol (approx. 15 mL per gram) in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the suspension. The large excess of hydrazine drives the reaction to completion.
-
Reflux: Heat the mixture to reflux (approximately 78 °C) for 6-8 hours. The solid ester will gradually dissolve as it reacts to form the soluble hydrazide.
-
Work-up: Cool the reaction mixture in an ice bath. The product, 4-(ethylamino)-3-nitrobenzohydrazide, will precipitate out of the ethanol solution.
-
Isolation and Purification: Collect the crystalline solid by vacuum filtration. Wash the product with cold ethanol to remove excess hydrazine hydrate and any impurities. Recrystallization from ethanol or an ethanol/water mixture can be performed if higher purity is required. Dry the final product under vacuum.
Causality Note: The conversion of an ester to a hydrazide is a classic nucleophilic acyl substitution. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed under reflux to ensure a sufficient reaction rate.
Physicochemical and Spectroscopic Properties
Experimental data for 4-(ethylamino)-3-nitrobenzohydrazide is not widely published. The properties listed below are based on its chemical structure, data from closely related analogs, and established principles of spectroscopic interpretation.
| Property | Value / Description | Source / Basis |
| Appearance | Expected to be a yellow crystalline solid | Analogy to nitroaromatic compounds |
| Melting Point | Not determined. The related 4-(ethylamino)-3-nitrobenzamide has a melting point of 168 °C.[8] | Predicted |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in ethanol; and poorly soluble in water. | Predicted based on structure |
| LogP | 2.3 | Predicted (PubChemLite)[9] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following table summarizes the expected characteristic signals.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | 3350-3200: Two or three sharp peaks (N-H stretching from -NH₂ and -NH-).3100-3000: Aromatic C-H stretching.2980-2850: Aliphatic C-H stretching (ethyl group).1650-1630: Strong C=O stretching (Amide I band).1620-1580: N-H bending (Amide II band).1550-1510 & 1360-1320: Strong asymmetric and symmetric NO₂ stretching.[10][11][12] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.2 (t, 3H): -CH₃ of the ethyl group.~3.4 (q, 2H): -CH₂- of the ethyl group.~4.5 (s, br, 2H): -NH₂ of the hydrazide group.~7.0-8.5 (m, 3H): Aromatic protons.~8.0 (s, br, 1H): -NH- of the ethylamino group.~9.5 (s, br, 1H): -CONH- of the hydrazide group. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~14-15: -CH₃~40-45: -CH₂-~115-150: 6 aromatic carbons.~165-170: C=O (amide carbonyl). |
| Mass Spec. (EI) | m/z 224: Molecular ion [M]⁺.Key Fragments: m/z 193 ([M-NHNH₂]⁺), m/z 165 ([M-NHNH₂-CO]⁺), m/z 209 ([M-CH₃]⁺). |
Potential Biological Activity and Applications
The chemical structure of 4-(ethylamino)-3-nitrobenzohydrazide suggests significant potential for applications in drug discovery, particularly in the fields of antimicrobials and oncology.
Rationale for Biological Interest
The hydrazide-hydrazone scaffold (-CONH-N=C-) is a cornerstone in medicinal chemistry, known for a wide array of biological activities including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][13][14] The true potential, however, lies in the synergistic combination with the 3-nitro-4-amino functionality. The nitro group is a classic bio-reductive functional group. Many microorganisms and hypoxic cancer cells possess high levels of nitroreductase enzymes, which are absent or have low activity in normal, oxygenated mammalian cells.[15] This differential enzymatic activity provides a clear mechanism for selective toxicity.
Hypothesized Mechanism of Action: Bio-reductive Activation
The primary hypothesized mechanism of action is the bio-reductive activation of the nitro group. In low-oxygen environments, nitroreductase enzymes can reduce the aromatic nitro group in a stepwise fashion to generate highly reactive and cytotoxic species, such as the nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates can induce cellular damage through multiple pathways, including oxidative stress, DNA damage, and inhibition of essential enzymes.[2][3][4]
Caption: Hypothesized bio-activation pathway of a nitroaromatic compound.
Potential Applications
-
Antimicrobial Agents: The compound could serve as a lead for developing novel antibiotics, particularly against anaerobic or microaerophilic bacteria (e.g., Helicobacter pylori, Clostridium difficile) that are rich in nitroreductases. Research on similar scaffolds has already demonstrated potent activity against strains like Enterococcus faecalis.[13]
-
Hypoxia-Activated Anticancer Prodrugs: Solid tumors often contain regions of severe hypoxia (low oxygen). This makes 4-(ethylamino)-3-nitrobenzohydrazide an attractive candidate for a hypoxia-activated prodrug, which would be selectively activated to a cytotoxic form within the tumor microenvironment, thereby sparing healthy, well-oxygenated tissues.[5]
-
Chemical Probe/Intermediate: The hydrazide group is highly reactive and can be easily condensed with a wide range of aldehydes and ketones to form a library of hydrazone derivatives.[14][16] This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, a safety protocol can be established based on related nitroaromatic and hydrazide compounds.[17][18][19] Nitroaromatic compounds should be handled as potentially mutagenic and toxic.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. A dust mask or respirator should be used when handling the solid powder to avoid inhalation.[19][20]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid creating dust. Use spark-proof tools and avoid sources of ignition.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.
Conclusion
4-(Ethylamino)-3-nitrobenzohydrazide is a strategically designed molecule that holds considerable promise as a scaffold for drug discovery. Its synthesis is straightforward, and its structure combines the versatile reactivity of a hydrazide with the bio-reductive potential of a nitroaromatic group. The hypothesized mechanism of selective activation in hypoxic or specific bacterial environments makes it a compelling candidate for the development of targeted antimicrobial and anticancer therapies. Further investigation, including the synthesis of a hydrazone library and comprehensive biological evaluation, is warranted to fully explore the therapeutic potential of this promising compound.
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